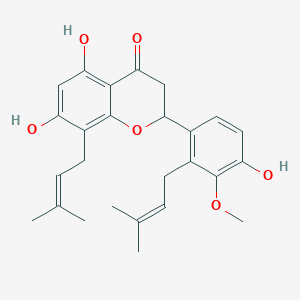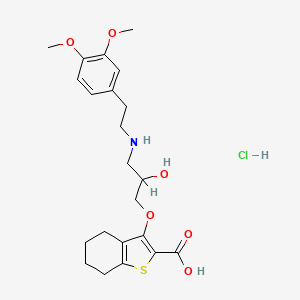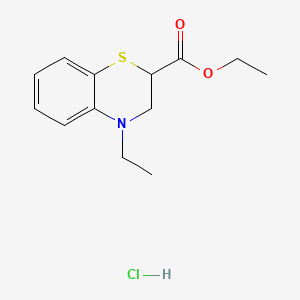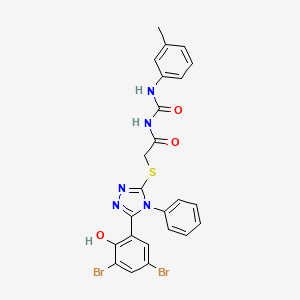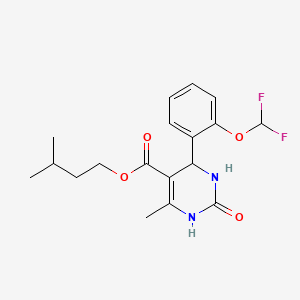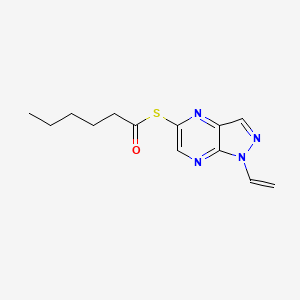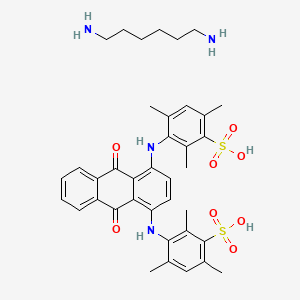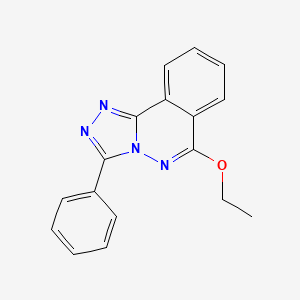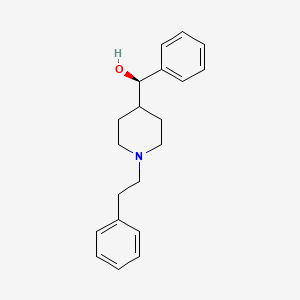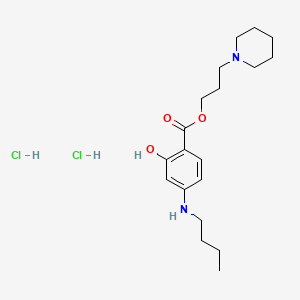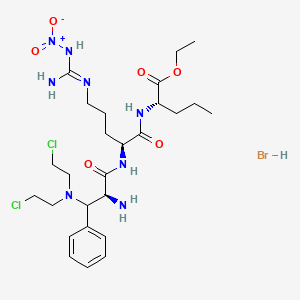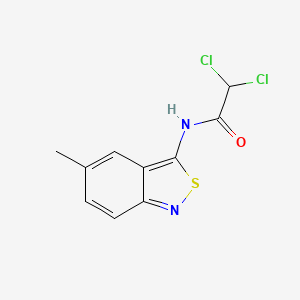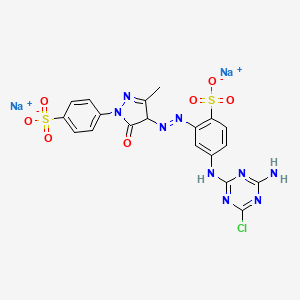
Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is typically connected to aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an aromatic amine, to form the azo dye.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water, which is essential for its application as a dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which are often used as intermediates in the synthesis of other compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acids.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated aromatic compounds, sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.
Biology
Histology: Used as a staining agent to highlight structures in biological tissues.
Biochemistry: Investigated for its interactions with biological molecules such as proteins and nucleic acids.
Medicine
Pharmacology: Studied for its potential therapeutic effects and interactions with drugs.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Food Industry: Employed as a food colorant in some applications.
Wirkmechanismus
The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. The sulfonate groups increase the solubility of the compound in water, facilitating its application in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water, vibrant color, and stability make it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
84100-05-0 |
|---|---|
Molekularformel |
C19H14ClN9Na2O7S2 |
Molekulargewicht |
625.9 g/mol |
IUPAC-Name |
disodium;4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16ClN9O7S2.2Na/c1-9-15(16(30)29(28-9)11-3-5-12(6-4-11)37(31,32)33)27-26-13-8-10(2-7-14(13)38(34,35)36)22-19-24-17(20)23-18(21)25-19;;/h2-8,15H,1H3,(H,31,32,33)(H,34,35,36)(H3,21,22,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
BMTKLUKLKZQLSB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


